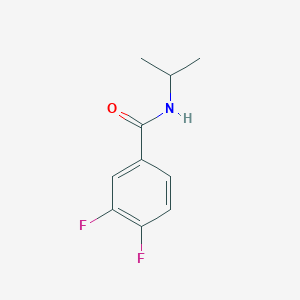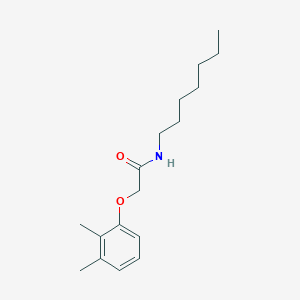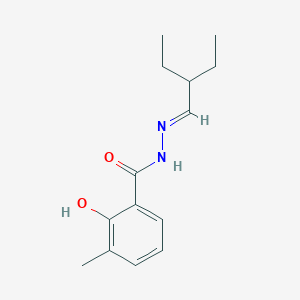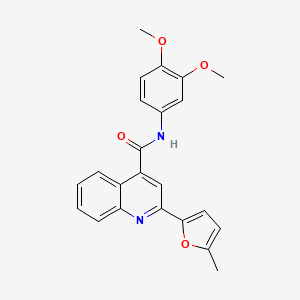
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea, also known as BDMC, is a synthetic compound that belongs to the family of urea derivatives. It was first synthesized by researchers at the University of Illinois in 2003 and has since been studied extensively for its potential therapeutic properties. BDMC has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is the inhibition of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes involved in cell growth and survival, leading to apoptosis in cancer cells. This compound has also been found to activate the p53 tumor suppressor pathway, which plays a role in the prevention of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has also been found to have anti-viral activity against the hepatitis C virus. Studies have shown that this compound can inhibit the replication of the virus and reduce the expression of viral proteins. This compound has also been found to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea for lab experiments is its versatility. It can be used in a range of assays to study its effects on various biological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Studies are also needed to further understand the mechanism of action of this compound and its effects on various biological processes. Additionally, research is needed to optimize the synthesis of this compound and improve its solubility for in vivo studies.
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the development of new drugs. While further research is needed to fully understand its mechanism of action and toxicity profile, this compound has the potential to make a significant impact in the field of medicine.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyethyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and spread of tumors, and enhance the effectiveness of chemotherapy drugs. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-16-5-4-13-12(15)14-7-9-2-3-10-11(6-9)18-8-17-10/h2-3,6H,4-5,7-8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUITVXVURVGIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4713947.png)
![methyl 2-cyano-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylate](/img/structure/B4713951.png)
![7-butyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4713954.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopentyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B4713960.png)
![ethyl 2-(3-{3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4713961.png)


![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4713972.png)

![4-[(allylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B4713981.png)

![N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4714007.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4714015.png)
